The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride typically involves several steps:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentration of reactants to improve yield and purity.
The molecular structure of 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict interactions with biological targets.
The compound can participate in several types of chemical reactions:
These reactions can be performed under controlled laboratory conditions using standard organic synthesis techniques.
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone is primarily linked to its interaction with neurotransmitter systems in the brain:
Studies suggest that these interactions could lead to enhanced mood and increased energy levels but also raise concerns about potential abuse and dependence.
The physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone include:
These properties are crucial for determining its behavior in biological systems and potential applications.
The scientific applications of 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone are diverse:
Synthetic cathinones constitute a structurally diverse class of β-keto phenethylamine derivatives designed to mimic the psychostimulant properties of naturally occurring cathinone from Catha edulis. These designer drugs feature systematic modifications to three molecular regions: the aromatic ring (Region A), the amino group (Region C), and the carbon chain (Region B). Within this hierarchy, 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride (CAS#: 27912-42-1) exemplifies a strategically engineered cathinone featuring:
This compound occupies a distinct niche within the cathinone classification through synergistic structural modifications:
Table 1: Structural Comparison to Prototypical Cathinones
Compound | Region A | Region B | Region C | Key Features |
---|---|---|---|---|
Cathinone (natural) | Phenyl | -CH₃ | -NHCH₃ | Short chain, minimal substitution |
Mephedrone | 4-Methylphenyl | -CH₃ | -NHCH₃ | 4-methyl modification |
MDPV | 3,4-Methylenedioxyphenyl | -CH₂CH₃ | -N(CH₃)₂ (pyrrolidine) | DAT selectivity |
N-propyl Hexylone | 1,3-Benzodioxol-5-yl | -CH₂CH₂CH₂CH₃ | -NHCH₂CH₂CH₃ | Extended alkyl chain, N-propyl, benzodioxole [2] |
The hexanone backbone (5-carbon chain) extends lipophilicity compared to shorter-chain analogs, potentially enhancing blood-brain barrier penetration. Simultaneously, the N-propyl group strikes a balance between steric bulk and nitrogen basicity, influencing receptor binding kinetics distinct from methyl (shorter duration) or pyrrolidine (increased potency) variants. The hydrochloride salt form improves crystallinity and solubility in analytical matrices [1] [5].
The 1,3-benzodioxol-5-yl moiety (piperonyl group) is a signature modification in psychoactive substances, conferring unique pharmacological and physicochemical properties:
Table 2: Impact of Region A Substitutions on Key Parameters
Substituent | logP* (Calculated) | SERT Affinity Trend | Metabolic Liability |
---|---|---|---|
Phenyl | 1.8 | Baseline | High (aromatic hydroxylation) |
4-Methylphenyl | 2.3 | ↓ 20% | Moderate (demethylation) |
4-Chlorophenyl | 2.6 | ↑ 15% | Low (dehalogenation rare) |
1,3-Benzodioxol-5-yl | 2.9 | ↑ 40-60% | Low (bridge cleavage slow) [2] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9